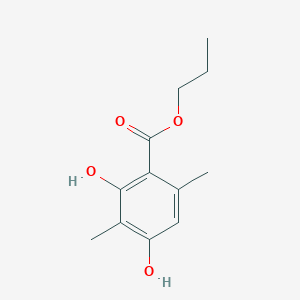

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate

Übersicht

Beschreibung

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is a chemical compound with the molecular formula C12H16O4This compound has a molecular weight of 224.25 g/mol and is characterized by the presence of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms. It is primarily used in research and has shown potential in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2,4-dihydroxy-3,6-dimethylbenzoate typically involves the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate has shown promise in several scientific research applications:

Antimicrobial Properties: It has demonstrated moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.

Antioxidant Activity: The compound exhibits significant free radical scavenging activity, indicating its potential as an antioxidant.

Anti-inflammatory and Anticancer Activity: Studies have shown selective antibacterial activity and potential anti-inflammatory and anticancer properties.

Corrosion Inhibition: It has been explored for its potential to protect metals from corrosion.

Wirkmechanismus

The mechanism by which Propyl 2,4-dihydroxy-3,6-dimethylbenzoate exerts its effects involves interactions with various molecular targets and pathways:

Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.

Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.

Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with an ethyl ester group.

Uniqueness

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts .

Biologische Aktivität

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate, commonly referred to as a derivative of barbatic acid, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and detailed research findings, including case studies and data tables that illustrate its effects.

This compound is synthesized through various organic reactions, notably esterification processes involving 2,4-dihydroxy-3,6-dimethylbenzoic acid. The compound typically appears as a white solid with a melting point of approximately 141–143 °C. Characterization techniques such as NMR and NMR are employed to confirm the structure of the synthesized product .

1. Diuretic Activity

Recent studies have highlighted the diuretic properties of this compound. In vitro tests conducted on Madin-Darby canine kidney (MDCK) cells demonstrated that this compound exhibits significant inhibition of sodium and chloride transport at a concentration of 100 μmol/L. The results indicated that derivatives such as 6c , 6b′ , and 6f′ showed promising diuretic activity with inhibition rates exceeding 30% .

Table 1: Inhibition Rates of Sodium and Chloride Transport

| Compound | Inhibition Rate (%) |

|---|---|

| 6c | >30 |

| 6b′ | >30 |

| 6f′ | >30 |

| Barbatic Acid | 2.97 |

2. Litholytic Activity

In addition to its diuretic effects, this compound has been evaluated for litholytic activity. Compounds such as 6j and 6m exhibited strong inhibitory effects on oxalate transport in renal tubules, with inhibition rates reaching up to 60.95%. This suggests potential applications in preventing kidney stone formation .

Table 2: Inhibition Rates of Oxalate Transport

| Compound | Inhibition Rate (%) |

|---|---|

| 6j | 60.95 |

| 6m | 42.26 |

| Barbatic Acid | 2.97 |

Molecular Docking Studies

Molecular docking studies have been performed to explore the binding affinities of this compound derivatives with specific targets related to diuretic action. For instance, compound 6b′ demonstrated optimal binding affinity to WNK1 kinases associated with diuresis mechanisms . Such studies are crucial for understanding the molecular interactions that underlie the biological activities of these compounds.

Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using the MTT assay on MDCK cells at a concentration of 100 μmol/L. Results indicated minimal toxicity across various derivatives tested (including 1 , 6a –6p′ ), suggesting their suitability for further biological evaluations without significant adverse effects on cell viability .

Case Studies and Research Findings

Several case studies have documented the pharmacological potential of this compound:

- Case Study A : A study reported that derivatives exhibited enhanced diuretic activity compared to traditional agents like hydrochlorothiazide when tested in vitro.

- Case Study B : Another investigation focused on the litholytic properties demonstrated significant reduction in calcium oxalate crystallization in urine samples treated with these compounds.

Eigenschaften

IUPAC Name |

propyl 2,4-dihydroxy-3,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXSVJXLDVEMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(C(=C(C=C1C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.